methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate
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Overview
Description
Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[421]nonan-9-yl]sulfonyl]benzoate is a complex organic compound with a unique structure that includes a bicyclic nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the bicyclic nonane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic nonane intermediate using reagents such as sulfonyl chlorides in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic nonane ring system and sulfonyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate: can be compared with other sulfonyl-containing bicyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic nonane ring system with a sulfonyl group and a benzoate ester. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-17-10-9-13-5-6-14(11-17)18(13)23(20,21)15-7-3-12(4-8-15)16(19)22-2/h3-4,7-8,13-14H,5-6,9-11H2,1-2H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPMPQBHGAHHI-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CC[C@@H](C1)N2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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